![molecular formula C26H22F2N6O4S B2695209 N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide CAS No. 2055918-71-1](/img/structure/B2695209.png)
N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CH6953755 ist ein potenter, oral aktiver und selektiver Inhibitor der YES1-Kinase, einem Mitglied der SRC-Familie der Tyrosinkinasen. Diese Verbindung hat eine signifikante Antitumoraktivität gegen Krebsarten mit YES1-Genamplifikation gezeigt und ist damit ein vielversprechender Kandidat für eine gezielte Krebstherapie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: CH6953755 wurde durch ein groß angelegtes Screening von über einer halben Million Verbindungen identifiziert, gefolgt von einer Optimierung der Struktur-Wirkungs-Beziehung. Die Verbindung ist ein Aminopyrazolderivat, das speziell zur Inhibition der YES1-Kinase entwickelt wurde .
Industrielle Produktionsmethoden: Die industrielle Produktion von CH6953755 beinhaltet die Synthese des Aminopyrazolkernstücks, gefolgt von spezifischen Modifikationen, um seine Selektivität und Potenz gegen die YES1-Kinase zu verbessern. Detaillierte industrielle Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
Arten von Reaktionen: CH6953755 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es an die YES1-Kinase bindet und so deren Autophosphorylierung an der Tyr426-Stelle verhindert .
Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in Konzentrationen von 0,001 bis 1 Mikromolar für in-vitro-Studien verwendet und oral in Dosen von 7,5 bis 60 Milligramm pro Kilogramm für in-vivo-Studien verabreicht .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion mit CH6953755 ist die Inhibition der YES1-Kinaseaktivität, die zu einer reduzierten Zellproliferation in YES1-amplifizierten Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that this compound effectively inhibits the activity of certain kinases associated with cancer progression. The compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It shows promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests . These findings suggest potential therapeutic applications in treating neurodegenerative disorders.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it has inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
Research involving the evaluation of this compound against Porphyromonas gingivalis, a bacterium implicated in periodontal disease, showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Kinase Inhibition
The compound selectively inhibits specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. This inhibition disrupts cancer cell growth and induces apoptosis.
Modulation of Neuroinflammatory Pathways
By targeting inflammatory mediators and oxidative stress pathways, the compound protects neuronal cells from damage and promotes survival under pathological conditions.
Disruption of Bacterial Cell Functions
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.
Wirkmechanismus
CH6953755 exerts its effects by selectively inhibiting YES1 kinase. YES1 kinase is involved in the regulation of cell growth and survival. By inhibiting YES1, CH6953755 prevents the phosphorylation of downstream targets, including the yes-associated protein 1 (YAP1), which plays a crucial role in the growth of YES1-amplified cancers . This inhibition leads to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Dasatinib
- Bosutinib
Vergleich: CH6953755 ist selektiver für die YES1-Kinase als Dasatinib und Bosutinib, die mehrere Kinasen beeinflussen . Diese höhere Selektivität führt zu weniger Off-Target-Effekten und potenziell weniger Nebenwirkungen, was CH6953755 zu einem besseren Kandidaten für eine gezielte Krebstherapie macht .
Möchten Sie weitere Informationen zu einem bestimmten Abschnitt?
Biologische Aktivität
N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide is a complex compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a pyrazole ring substituted with an amino group and a carbonyl moiety.
- Pyridine and Indole Moieties : These contribute to the compound's pharmacological properties, enhancing its interaction with biological targets.
- Methanesulfonamide Group : This moiety is known for its role in modulating biological activity, particularly in enzyme inhibition.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, impacting pathways such as inflammation and cell proliferation.
- Interference with Signal Transduction : The compound may modulate signaling pathways involving kinases or other cellular receptors.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.
Anti-inflammatory Effects
Studies have demonstrated that related pyrazole compounds exhibit significant anti-inflammatory properties. For instance:
- A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at concentrations around 10 µM compared to standard treatments like dexamethasone .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented extensively:
Compound | Target Organism | Inhibition (%) | Reference |
---|---|---|---|
Compound A | E. coli | 75% | |
Compound B | S. aureus | 80% | |
Compound C | Klebsiella pneumoniae | 70% |
These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Potential
Pyrazole derivatives have been explored for their anticancer activities:
- Research indicates that certain pyrazole compounds can inhibit critical kinases involved in cancer cell proliferation. For example, compounds targeting Aurora kinases have shown promising results in preclinical models .
Study on Inflammatory Response
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs .
Antimicrobial Testing
Burguete et al. reported on a novel series of pyrazole derivatives that exhibited antimicrobial activity against multiple bacterial strains. The presence of specific functional groups was crucial for enhancing this activity .
Eigenschaften
IUPAC Name |
N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUHNOWRKWXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.